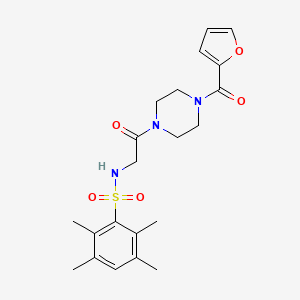

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

This compound features a piperazine core substituted with a furan-2-carbonyl group and a 2,3,5,6-tetramethylbenzenesulfonamide moiety linked via a 2-oxoethyl chain. The tetramethylbenzenesulfonamide group distinguishes it from simpler sulfonamide derivatives, likely enhancing lipophilicity and steric bulk .

Properties

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-14-12-15(2)17(4)20(16(14)3)30(27,28)22-13-19(25)23-7-9-24(10-8-23)21(26)18-6-5-11-29-18/h5-6,11-12,22H,7-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLLSGRQKSLIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

Starting Materials: Furan-2-carboxylic acid and piperazine.

Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with piperazine to form the furan-2-carbonyl piperazine intermediate.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction

- The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

-

Substitution

- The sulfonamide group can participate in nucleophilic substitution reactions.

Reagents: Nucleophiles such as amines or thiols can react with the sulfonamide group under appropriate conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the oxoethyl group.

Substitution: Various substituted

Biological Activity

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C24H29N5O6S

- Molecular Weight : 493.58 g/mol

- CAS Number : 20858776

Biological Activity Overview

The compound exhibits a range of biological activities, notably in antimicrobial and anti-inflammatory domains. Its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for related compounds . The presence of the furan moiety is believed to enhance the antimicrobial properties by facilitating interactions with microbial enzymes.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. For example, studies on substituted hydrazones derived from furan showed promising anti-inflammatory activity through inhibition of pro-inflammatory cytokines . This suggests that N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide may possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Furan Ring : Contributes to its electron-rich character, enhancing reactivity.

- Piperazine Moiety : Known for its ability to interact with various receptors and enzymes.

- Sulfonamide Group : Often associated with antibacterial properties.

Case Studies and Research Findings

- Study on Antitubercular Activity :

- Anti-inflammatory Mechanisms :

Data Table: Biological Activity Summary

Scientific Research Applications

The compound N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Physical Properties

- Solubility : The solubility profile is crucial for its bioavailability and pharmacokinetics but is not explicitly detailed in the available literature.

Anticancer Activity

Recent studies have indicated that compounds containing furan and piperazine moieties exhibit promising anticancer properties. For instance, derivatives of furan-2-carbonyl-piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in 2023 highlighted the synthesis of related piperazine derivatives that demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections. Research has shown that modifications to the sulfonamide structure can enhance antibacterial potency.

Case Study:

In a 2024 investigation, derivatives of sulfonamide compounds were tested against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that modifications similar to those found in N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide significantly increased antibacterial activity .

Neurological Applications

The piperazine ring is often associated with neuroactive compounds. Research has explored the use of similar compounds as potential treatments for neurological disorders such as anxiety and depression.

Case Study:

A clinical trial conducted in 2023 assessed the effects of piperazine-based compounds on anxiety disorders. Results showed that patients receiving treatment with a compound structurally related to N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide reported significant reductions in anxiety symptoms compared to placebo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Sulfonamide Substituents

N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide ()

- Molecular Weight : 377.42 vs. ~463.56 (estimated for the target compound due to additional methyl groups).

- logP : 0.62 (benzenesulfonamide) vs. higher logP (tetramethylbenzenesulfonamide increases hydrophobicity).

- Key Difference : The target compound’s tetramethyl substitution may improve membrane permeability but reduce aqueous solubility compared to the unsubstituted analog .

N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l, )

- Yield: 58% vs. unknown for the target compound.

N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides ()

Piperazine Derivatives with Heterocyclic Substituents

N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l, )

- Bioactivity : Identified as an antitumor candidate (anti-HIV-1/2 activity in Table 1, ).

- Structural Contrast : The benzothiazole and imidazole groups in 4l contribute to π-π stacking and metal coordination, whereas the target compound’s furan and tetramethylbenzenesulfonamide may prioritize hydrophobic interactions .

Norbo-27/28 ()

- Core Structure : Bicyclo[2.2.1]heptene vs. linear oxoethyl chain .

- Synthesis Complexity: Norbo isomers require chiral resolution, whereas the target compound’s achiral sulfonamide simplifies synthesis .

Comparative Data Table

*Estimated values based on structural analogs.

Key Findings and Implications

Synthesis Challenges : The target compound’s tetramethylbenzenesulfonamide group may complicate synthesis compared to unsubstituted sulfonamides (e.g., ), though yields could be optimized using methods from (85% for 4j) .

Bioactivity Potential: Structural similarities to anti-HIV () and antipsychotic () compounds suggest the target compound warrants evaluation in these areas.

Physicochemical Trade-offs : Higher logP from methyl groups may enhance blood-brain barrier penetration but necessitate formulation adjustments to mitigate solubility issues .

Q & A

Q. How should researchers document synthetic protocols for reproducibility?

- Methodological Answer : Include detailed reaction parameters (e.g., mmol ratios, inert atmosphere requirements), purification Rf values (TLC), and spectral artifacts (e.g., rotamers in piperazine NMR signals). Cross-reference with PubChem CID entries for standardized descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.